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An In-depth Technical Guide on the Role of 2-Methylbutyl Acetate in Fruit Flavor Profiles

Introduction
2-Methylbutyl acetate (CAS 624-41-9) is a branched-chain ester that plays a pivotal role in the

characteristic aroma of numerous fruits. As an organic ester with the molecular formula

C7H14O2, it is recognized for its potent and pleasant fruity aroma, often described as

reminiscent of banana and apple.[1][2] This compound is a key contributor to the complex

mixture of volatile organic compounds (VOCs) that constitute a fruit's flavor profile, influencing

consumer acceptance and preference. This guide provides a comprehensive technical

overview of 2-methylbutyl acetate, detailing its chemical properties, natural occurrence,

biosynthetic origins, and the analytical methodologies used for its characterization.

Chemical and Sensory Profile
2-Methylbutyl acetate belongs to the carboxylic acid esters class of organic compounds.[3][4]

It is a colorless liquid with a characteristic sweet, fruity odor. Its sensory impact is significant,

contributing notes of banana, apple peel, and general fruitiness to the overall flavor experience.

[5] The perception of its aroma is highly dependent on its concentration and the chemical

matrix in which it is present. Even at sub-threshold concentrations, it has been shown to modify

the perception of other fruity aromas in complex mixtures like wine.[6][7]

Key Properties:
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Molecular Formula: C₇H₁₄O₂

Molecular Weight: 130.19 g/mol [8]

Odor: Sweet, fruity, banana, apple[1][2][5]

Taste Profile (at 20 ppm): Described as fruity, sweet, banana, and juicy fruit.[5]

Olfactory Threshold: The detection threshold in a dilute alcohol solution (12% v/v) was

evaluated at 313 µg/L, while in a fruity aromatic reconstitution, it was 1083 µg/L.[7]

Occurrence and Concentration in Fruits
2-Methylbutyl acetate is a natural volatile constituent in a wide variety of fruits. Its

concentration can vary significantly depending on the fruit species, cultivar, stage of ripeness,

and post-harvest conditions.[5][9] Esters, including 2-methylbutyl acetate, are crucial to the

aroma of many apple varieties.[10] The production of this ester often increases dramatically

during the ripening process, coinciding with the climacteric rise in respiration and ethylene

production in fruits like apples and bananas.[5][9][11]

Below is a summary of reported concentrations of 2-methylbutyl acetate in select fruits.
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Fruit
Cultivar /
Variety

Ripening
Stage /
Condition

Concentration Reference

Apple 'Royal Gala' Ripe
Produced by

MpAAT1 enzyme
[2]

Apple 'Fuji'
Post-climacteric

peak

~1.5

nmol·10kg⁻¹·h⁻¹
[5]

Apple Multiple Cultivars Ripe

Considered a

crucial ester for

aroma

[10]

Banana 'Brazilian' Full-Ripening

Relative Peak

Area % not

specified

[12]

Banana Generic
Post-climacteric

peak

Production

increases 40-50h

after ethylene

peak

[11]

Tomato 'FL47' Ripe

Higher levels

compared to

other cultivars

[8]

Apricot Generic Ripe

Present as a

branched-chain

ester

[13]

Biosynthesis of 2-Methylbutyl Acetate
The biosynthesis of 2-methylbutyl acetate in fruits is derived from the catabolism of the

branched-chain amino acid L-isoleucine.[13][14][15] The pathway involves a series of

enzymatic reactions that convert the amino acid into the corresponding alcohol, which is then

esterified.

The key steps are:
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Transamination: L-isoleucine is converted to its corresponding α-keto acid, (S)-3-methyl-2-

oxopentanoate, by a branched-chain amino acid transaminase (BCAT).[14]

Decarboxylation: The α-keto acid is then decarboxylated to form 2-methylbutanal.[14]

Reduction: The resulting aldehyde is reduced to the alcohol precursor, 2-methylbutan-1-ol,

by an alcohol dehydrogenase (ADH).

Esterification: Finally, the enzyme Alcohol Acyltransferase (AAT) catalyzes the transfer of an

acetyl group from acetyl-CoA to 2-methylbutan-1-ol, forming 2-methylbutyl acetate.[1][2]

[13] AATs are considered the final and decisive step in the formation of volatile esters in fruit.

[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b145630#role-of-2-methylbutyl-acetate-in-fruit-flavor-
profiles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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